Cas no 1247541-33-8 (1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane)

1-(Bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane is a specialized cyclohexane derivative featuring both a bromomethyl group and a trifluoroethoxy substituent. This compound is valuable in synthetic organic chemistry due to its reactive bromomethyl functionality, which facilitates further functionalization, and the electron-withdrawing trifluoroethoxy group, which can influence reactivity and stability. Its structure makes it a useful intermediate in the synthesis of fluorinated compounds, pharmaceuticals, and agrochemicals. The presence of the trifluoroethoxy moiety enhances lipophilicity, potentially improving bioavailability in drug development. Careful handling is required due to the bromomethyl group’s reactivity. This compound is typically employed in controlled reactions where selective alkylation or fluorinated modifications are desired.
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane structure
1247541-33-8 structure
商品名:1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
CAS番号:1247541-33-8
MF:C10H16BrF3O
メガワット:289.132653236389
CID:5805458
PubChem ID:62108908

1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane 化学的及び物理的性質

名前と識別子

    • 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
    • EN300-1134025
    • AKOS011388473
    • 1247541-33-8
    • インチ: 1S/C10H16BrF3O/c1-8-3-2-4-9(5-8,6-11)15-7-10(12,13)14/h8H,2-7H2,1H3
    • InChIKey: YSYFFSBVUBPLOA-UHFFFAOYSA-N
    • ほほえんだ: BrCC1(CCCC(C)C1)OCC(F)(F)F

計算された属性

  • せいみつぶんしりょう: 288.03366g/mol
  • どういたいしつりょう: 288.03366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 9.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1134025-0.05g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1134025-5.0g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8
5g
$3313.0 2023-05-23
Enamine
EN300-1134025-0.5g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
0.5g
$877.0 2023-10-26
Enamine
EN300-1134025-10.0g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8
10g
$4914.0 2023-05-23
Enamine
EN300-1134025-1.0g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8
1g
$1142.0 2023-05-23
Enamine
EN300-1134025-0.1g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1134025-0.25g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1134025-1g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
1g
$914.0 2023-10-26
Enamine
EN300-1134025-2.5g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1134025-10g
1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane
1247541-33-8 95%
10g
$3929.0 2023-10-26

1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane 関連文献

1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexaneに関する追加情報

Professional Introduction to 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane (CAS No. 1247541-33-8)

1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane (CAS No. 1247541-33-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, presents a versatile platform for the development of novel therapeutic agents and fine chemicals. The presence of both bromomethyl and trifluoroethoxy functional groups imparts distinct reactivity and properties, making it a valuable intermediate in synthetic chemistry.

The bromomethyl moiety in the molecular structure of 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane is particularly noteworthy due to its high reactivity. This group is commonly utilized in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups into the molecule. Such reactions are pivotal in the synthesis of complex pharmaceuticals, where precise control over molecular architecture is essential for achieving desired biological activity.

The trifluoroethoxy group, on the other hand, introduces a fluorine atom into the molecule, which can significantly influence its pharmacokinetic properties. Fluorine atoms are well-known for their ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This makes compounds containing trifluoroethoxy groups particularly attractive for drug development. The combination of these two functional groups in 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane creates a molecule that is both reactive and pharmacologically relevant.

In recent years, there has been a growing interest in the development of fluorinated heterocycles as pharmaceutical intermediates. The cyclohexane ring in 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane provides a stable scaffold for such modifications. Researchers have leveraged this compound to synthesize various derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in the preparation of novel antiviral and anti-inflammatory agents.

The reactivity of the bromomethyl group allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl and heteroaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The incorporation of these structural motifs has been shown to improve drug efficacy and reduce side effects.

The influence of the trifluoroethoxy group on the electronic properties of the molecule has also been extensively studied. Fluorine atoms are electron-withdrawing and can modulate the reactivity of adjacent functional groups. This property is particularly useful in designing molecules with optimized binding interactions to biological targets. For example, fluorinated compounds have been reported to exhibit improved binding affinities to enzymes and receptors compared to their non-fluorinated counterparts.

The synthesis of 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the bromination of a cyclohexanone derivative followed by nucleophilic substitution with trifluoroethanol under acidic conditions. These steps showcase the compound's versatility as a building block for more complex molecules.

In conclusion, 1-(bromomethyl)-3-methyl-1-(2,2,2-trifluoroethoxy)cyclohexane (CAS No. 1247541-33-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents with enhanced biological activity. The combination of reactive bromomethyl and pharmacologically relevant trifluoroethoxy groups positions this compound as a cornerstone in modern drug discovery efforts.

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